N,N'-bis[(E)-(2-methyl-1H-indol-3-yl)methylidene]benzene-1,4-diamine
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Overview
Description
(E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is a complex organic compound characterized by its indole structure. Indoles are a significant class of heterocyclic compounds with a wide range of biological activities and applications in medicinal chemistry. This compound, in particular, features two indole moieties connected through a methanimine linkage, making it a subject of interest for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE typically involves the condensation of 2-methyl-1H-indole-3-carbaldehyde with 4-aminobenzaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by employing continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. This method enhances the yield and purity of the final product while reducing the production cost and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.
Medicine
In medicine, the compound’s potential therapeutic properties are explored for the treatment of various diseases. Its indole structure is known to interact with several biological targets, making it a promising candidate for drug development.
Industry
In the industrial sector, (E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1H-indole-3-carbaldehyde: A precursor in the synthesis of the target compound.
4-Aminobenzaldehyde: Another precursor used in the synthesis.
Indole-3-carbinol: A related compound with similar biological activities.
Uniqueness
(E)-1-(2-METHYL-1H-INDOL-3-YL)-N-{4-[(E)-[(2-METHYL-1H-INDOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANIMINE is unique due to its dual indole structure connected through a methanimine linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C26H22N4 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-N-[4-[(2-methyl-1H-indol-3-yl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C26H22N4/c1-17-23(21-7-3-5-9-25(21)29-17)15-27-19-11-13-20(14-12-19)28-16-24-18(2)30-26-10-6-4-8-22(24)26/h3-16,29-30H,1-2H3 |
InChI Key |
NZPYYLPFEUETNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=NC3=CC=C(C=C3)N=CC4=C(NC5=CC=CC=C54)C |
Origin of Product |
United States |
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